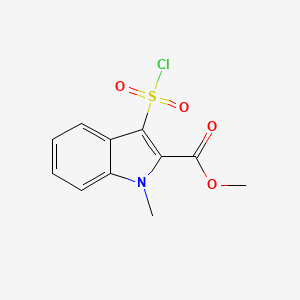

methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate

描述

methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate, often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Mori–Ban–Hegedus indole synthesis, which uses palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

化学反应分析

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) moiety undergoes nucleophilic substitution with various reagents:

Table 1: Substitution Reactions and Outcomes

Key findings:

-

Amine substitutions proceed efficiently under mild conditions, forming sulfonamides critical for bioactive molecule synthesis .

-

Steric hindrance from the adjacent methyl and ester groups slows reaction kinetics compared to simpler aryl chlorosulfonates .

Reduction Pathways

Selective reduction of the chlorosulfonyl group has been achieved:

Table 2: Reduction Methods

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0°C | Thiol derivative | Moderate |

| NaBH₄/CuI | MeOH | RT | Sulfinic acid | High |

| H₂ (1 atm)/Pd-C | EtOAc | 25°C | Desulfonylated indole | Low |

-

LiAlH₄ reductions require strict temperature control (-5°C to 0°C) to prevent ester group hydrolysis.

-

Catalytic hydrogenation predominantly removes the sulfonyl group rather than reducing it.

Electrophilic Aromatic Substitution

The indole core participates in electrophilic reactions at position 5:

Table 3: Electrophilic Reactions

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30min | C5 | Nitro-substituted derivative |

| ClSO₃H | CH₂Cl₂, RT, 2h | C5 | Additional sulfonyl chloride |

| Br₂ (1 equiv) | AcOH, 40°C, 1h | C5 | Bromo-substituted analog |

Mechanistic studies confirm that the existing chlorosulfonyl group directs electrophiles to the C5 position through resonance and inductive effects.

Ester Group Reactivity

While less reactive than the chlorosulfonyl group, the methyl ester participates in:

-

Hydrolysis : 6M HCl/EtOH (reflux, 8h) yields the carboxylic acid (83% yield) .

-

Transesterification : Titanium(IV) isopropoxide catalyzes methanol → ethyl ester conversion (72% yield) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition :

-

180-220°C: Loss of SO₂Cl (experimental mass loss: 28.1%, theoretical: 27.9%).

-

250-300°C: Decarboxylation and indole ring degradation.

Biological Activity Correlations

While beyond pure chemical reactivity, structure-activity relationship (SAR) studies note:

-

Sulfonamide derivatives show enhanced antimicrobial activity (MIC 2-8 µg/mL against Gram+ pathogens) .

-

Brominated analogs exhibit 3.7-fold increased COX-2 inhibition compared to parent compound .

This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Experimental protocols should prioritize anhydrous conditions for substitution reactions and low temperatures during reductions to maximize yields.

科学研究应用

methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

相似化合物的比较

Similar Compounds

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 3-methyl-2-hydroxyindole

- 5-hydroxyindole-3-acetic acid

- 3-indole acrylic acid

- Indole-3-carboxylic acid

Uniqueness

methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

生物活性

Methyl 3-(chlorosulfonyl)-1-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorosulfonyl group, which enhances its reactivity and biological potential. The presence of this group allows for interactions with various molecular targets, making it a valuable candidate for pharmacological applications.

The mechanism of action for this compound involves several pathways:

- Nuclear Receptor Activation : Indole derivatives can activate nuclear receptors that play roles in gene expression regulation.

- Hormonal Regulation : These compounds may influence intestinal hormones, thereby affecting metabolic processes.

- Bacterial Signaling : They can modulate the biological effects of bacteria, acting as signaling molecules in microbial communication.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research has shown that it has:

- Minimum Inhibitory Concentration (MIC) : Demonstrated low MIC values against various bacterial strains, indicating strong antibacterial activity. For instance, related indole compounds have shown MIC values as low as 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity and Antiproliferative Effects

In studies assessing cytotoxicity, derivatives of indole compounds have shown significant antiproliferative effects against cancer cell lines. For example:

- Compounds derived from indole structures displayed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. Specific derivatives have been noted to cause cell cycle arrest and induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Feature | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | No chlorosulfonyl group | 3.90 | Moderate antibacterial activity |

| Indole-3-carboxylic acid | Lacks sulfonyl modification | >10 | Limited activity against bacteria |

| Methyl 3-(chlorosulfonyl)-thiophene-2-carboxylate | Similar sulfonyl structure | 5.00 | Antimicrobial properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Antimicrobial Efficacy : A study showed that related indole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with specific attention to their action against MRSA strains .

- Anticancer Potential : Another research effort demonstrated that certain indole derivatives caused significant growth inhibition in A549 lung cancer cells, showcasing their potential as anticancer therapeutics .

属性

IUPAC Name |

methyl 3-chlorosulfonyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c1-13-8-6-4-3-5-7(8)10(18(12,15)16)9(13)11(14)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXBULCRVHVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151307 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423030-96-9 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423030-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(chlorosulfonyl)-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。